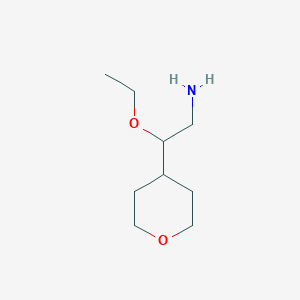

2-Ethoxy-2-(oxan-4-yl)ethan-1-amine

Description

Significance of Chiral α-Branched Amines as Foundational Motifs

Chiral α-branched amines are crucial structural units found in a vast array of pharmaceuticals and natural products. rsc.orgacs.org Their prevalence underscores their importance as versatile building blocks in synthetic and medicinal chemistry. The stereochemistry at the α-carbon is often critical for biological activity, as different enantiomers of a drug can exhibit vastly different pharmacological effects.

The direct catalytic asymmetric synthesis of α-chiral primary amines is a particularly sought-after goal, as it offers a more atom-economical and cost-effective route compared to methods that rely on the derivatization of N-substituted substrates. rsc.orgrsc.org Recent advancements in this area have focused on various strategies, including the asymmetric reduction of imines and enamines, as well as direct asymmetric reductive amination of ketones. rsc.org The development of novel chiral ligands and catalysts continues to be a driving force in achieving high enantioselectivity in these transformations. acs.orgnih.gov

Strategic Importance of Substituted Tetrahydropyran (B127337) Scaffolds

The tetrahydropyran (THP) ring is another key structural motif frequently encountered in biologically active compounds, ranging from marine toxins to anticancer agents. chemicalbook.comresearchgate.net As a saturated heterocyclic system, the THP scaffold provides a defined three-dimensional geometry, which can be crucial for molecular recognition and binding to biological targets.

In medicinal chemistry, the incorporation of a tetrahydropyran moiety is a strategic choice to modulate a compound's physicochemical properties. pharmablock.com Compared to its carbocyclic analogue, cyclohexane (B81311), the oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially leading to enhanced binding affinity with target proteins. pharmablock.com Furthermore, the THP group can influence a molecule's lipophilicity and metabolic stability, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). pharmablock.com The versatility of the THP scaffold makes it an attractive component in the design of new therapeutic agents. chemicalbook.comchemicalbook.com

Challenges and Opportunities in the Stereoselective Synthesis of Multi-Functionalized Molecular Architectures

The synthesis of molecules that combine multiple functional groups and stereocenters, such as 2-Ethoxy-2-(oxan-4-yl)ethan-1-amine, presents a significant synthetic challenge. The primary difficulty lies in achieving high levels of stereocontrol at the desired centers while ensuring the compatibility of various functional groups throughout the synthetic sequence.

Multicomponent reactions (MCRs) have emerged as a powerful strategy to address this challenge by enabling the formation of complex molecules from three or more starting materials in a single step. nih.govnumberanalytics.com This approach offers high efficiency and atom economy. However, controlling the stereochemical outcome of MCRs remains a formidable task. nih.gov The development of new catalytic systems and reaction methodologies that can achieve high stereoselectivity in multicomponent settings is an active area of research. numberanalytics.comresearchgate.net These advancements are crucial for expanding the synthetic toolbox and enabling the efficient construction of novel, multi-functionalized molecular architectures with precisely controlled three-dimensional structures.

Chemical Compound Data

Below are the detailed properties of the primary compound discussed in this article.

| Identifier | Value |

|---|---|

| CAS Number | 1493291-84-1 biosynth.comsigmaaldrich.cn |

| Molecular Formula | C9H19NO2 |

| IUPAC Name | 2-ethoxy-2-(tetrahydro-2H-pyran-4-yl)ethanamine |

| MDL Number | MFCD21684542 fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-2-(oxan-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-12-9(7-10)8-3-5-11-6-4-8/h8-9H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCFIURSQFIMPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Dissection of 2 Ethoxy 2 Oxan 4 Yl Ethan 1 Amine

Analysis of Stereochemical Control Points

A critical feature of the target molecule is the presence of a chiral center at the carbon atom bonded to the ethoxy group, the aminomethyl group, and the oxane ring. The control of the stereochemistry at this center is a key challenge in a potential synthesis.

The retrosynthetic analysis must consider how to establish the desired stereoconfiguration. This could be achieved through several strategies:

Asymmetric Synthesis: Employing a chiral auxiliary or a chiral catalyst at a key bond-forming step to induce diastereoselectivity or enantioselectivity.

Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers, for instance, by forming diastereomeric salts with a chiral resolving agent.

Starting from a Chiral Precursor: Utilizing a starting material that already contains the desired stereocenter.

The choice of strategy would depend on the availability of suitable chiral precursors or catalysts and the desired optical purity of the final product.

Primary Amine Functionality Disconnections

The primary amine is a versatile functional group that can be introduced through various reliable transformations. In a retrosynthetic sense, disconnecting the C-N bond is a logical step. youtube.com This leads to precursors that are often more stable and easier to handle.

One of the most common and effective methods for the formation of primary amines is reductive amination . youtube.comyoutube.com This involves the reaction of an aldehyde or ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the corresponding amine. Disconnecting the target molecule via this strategy leads to an aldehyde precursor.

Another powerful method for introducing a primary amine is through the reduction of a nitrile . This disconnection approach would involve a precursor containing a nitrile group, which can be readily reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

A third possibility involves the use of an azide (B81097) as a precursor to the amine. The azide can be introduced via nucleophilic substitution and subsequently reduced to the amine. chemicalbook.com

| Disconnection Approach | Synthon | Synthetic Equivalent |

| Reductive Amination | ⁺CH₂(NH₂) | NH₃ + reducing agent |

| ⁻C(OEt)(oxan-4-yl)CHO | 2-ethoxy-2-(oxan-4-yl)acetaldehyde uni.lu | |

| Nitrile Reduction | ⁻CH₂CN | NaCN or KCN |

| ⁺C(OEt)(oxan-4-yl) | A suitable halide, e.g., 4-(1-ethoxy-2-haloethyl)oxane | |

| Azide Reduction | ⁻N₃ | NaN₃ |

| ⁺CH₂- | A suitable leaving group on the ethyl chain |

Tetrahydropyran (B127337) Ring and Ether Linkage Deconstruction

The tetrahydropyran (also known as oxane) ring and the ether linkage offer further opportunities for simplification of the target molecule. wikipedia.org The disconnection of these moieties can be considered separately or in a concerted fashion.

Ether Linkage Disconnection:

The ether linkage can be disconnected via the Williamson ether synthesis logic. youtube.com This involves an alkoxide and an alkyl halide. Given the structure, two possible disconnections exist for the ether bond.

Cleavage of ethers can also be achieved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. masterorganicchemistry.comlibretexts.org This would lead to an alcohol and an alkyl halide.

Tetrahydropyran Ring Deconstruction:

The tetrahydropyran ring itself is a stable heterocyclic system. However, in a retrosynthetic analysis, it can be disconnected to reveal simpler acyclic precursors. researchgate.netrsc.org Common strategies for the synthesis of tetrahydropyran rings often involve intramolecular cyclization reactions. For a 4-substituted tetrahydropyran, a logical disconnection would break one of the C-O bonds of the ring, leading to a diol or a halo-alcohol precursor that can undergo cyclization.

A powerful method for constructing tetrahydropyran rings is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde. ntu.edu.sg

| Disconnection Approach | Precursor 1 | Precursor 2 |

| Williamson Ether Synthesis (Path A) | 2-(Oxan-4-yl)ethan-1-ol derivative | Ethyl halide |

| Williamson Ether Synthesis (Path B) | Ethanol | 2-(Oxan-4-yl)ethyl derivative with a leaving group |

| Acidic Ether Cleavage | 2-Hydroxy-2-(oxan-4-yl)ethan-1-amine derivative | Ethanol |

| Tetrahydropyran Ring Opening | Acyclic polyol or halo-alcohol | - |

Advanced Synthetic Methodologies for the Construction of 2 Ethoxy 2 Oxan 4 Yl Ethan 1 Amine and Analogues

Stereoselective Amine Synthesis

The creation of the chiral amine center in 2-Ethoxy-2-(oxan-4-yl)ethan-1-amine requires precise control of stereochemistry. Several modern synthetic methodologies have been developed to achieve this, including asymmetric reductive amination, biocatalytic approaches, chiral auxiliary-controlled strategies, nucleophilic additions to imines, and C-H functionalization.

Asymmetric Reductive Amination Protocols

Asymmetric reductive amination of the corresponding α-keto ether, 2-ethoxy-2-(oxan-4-yl)acetaldehyde, is a direct and efficient route to the target amine. organic-chemistry.org This transformation can be achieved using chiral catalysts, such as those based on iridium or rhodium, in combination with a hydrogen source. For instance, Cp*Ir complexes with chiral N-(2-picolyl)sulfonamidato ligands have been used for the asymmetric reductive amination of α-keto acids, providing a pathway to unprotected α-amino acids with high enantioselectivity. nih.gov Similar strategies could be adapted for the synthesis of this compound. The choice of catalyst and reaction conditions is critical to achieving high diastereo- and enantioselectivity. nih.gov

Key features of asymmetric reductive amination include:

Direct conversion of a ketone to a chiral amine.

High atom economy .

Potential for high stereoselectivity with appropriate catalyst systems.

| Catalyst System | Substrate Type | Key Features |

| Iridium-based catalysts | α-Keto acids | High enantioselectivity for the synthesis of unprotected α-amino acids. nih.gov |

| Rhodium-based catalysts | Ketones | Effective for the synthesis of chiral amines. |

| Organocatalysts (e.g., TRIP) | Aldehydes | Dynamic kinetic resolution of α-branched aldehydes. nih.gov |

Biocatalytic Approaches (e.g., Transaminases, Dehydrogenases)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. rsc.org Transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly well-suited for the synthesis of chiral amines. nih.govresearchgate.net

Transaminases can catalyze the asymmetric amination of a ketone by transferring an amino group from an amine donor, such as isopropylamine. This approach often exhibits excellent enantioselectivity.

Amine dehydrogenases catalyze the reductive amination of ketones using ammonia (B1221849) and a nicotinamide (B372718) cofactor. nih.govresearchgate.net Engineered AmDHs have shown broad substrate scope, including activity towards hydroxyl ketones, and can provide access to chiral amino alcohols with high enantiopurity. rsc.org The use of a formate (B1220265) dehydrogenase (FDH) for cofactor regeneration enhances the efficiency of the process. nih.gov

| Enzyme Type | Reaction | Advantages |

| Transaminase (TA) | Asymmetric amination of ketones | High enantioselectivity, mild reaction conditions. |

| Amine Dehydrogenase (AmDH) | Reductive amination of ketones | High atom economy, uses ammonia as the amine source, excellent stereoselectivity. nih.gov |

Chiral Auxiliary-Controlled Strategies (e.g., Ellman Sulfinamides)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comresearchgate.net The Ellman sulfinamide (tert-butanesulfinamide) is a highly effective chiral auxiliary for the asymmetric synthesis of amines. sigmaaldrich.comacs.org

The synthesis involves the condensation of the ketone precursor with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinylimine. nih.govharvard.edu Subsequent diastereoselective reduction of the imine, followed by acidic cleavage of the auxiliary, affords the desired chiral amine with high enantiomeric excess. sigmaaldrich.com This method is robust and has been successfully applied to a wide range of substrates. nih.gov

The key steps are:

Condensation of the ketone with the chiral sulfinamide.

Diastereoselective reduction of the resulting N-sulfinylimine.

Removal of the chiral auxiliary. sigmaaldrich.com

| Auxiliary | Key Application | Advantages |

| (R)- or (S)-tert-butanesulfinamide | Asymmetric synthesis of primary amines | High diastereoselectivity, broad substrate scope, readily available auxiliary. sigmaaldrich.comnih.gov |

| Oxazolidinones | Stereoselective aldol (B89426) reactions | Establishes two contiguous stereocenters. wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene reactions | Provides good diastereoselectivity. wikipedia.org |

Nucleophilic Additions to Imine and Imine Equivalents

The stereoselective addition of nucleophiles to imines or imine equivalents is a powerful method for the construction of chiral amines. researchgate.net This approach can be used to synthesize α-branched and α,α-disubstituted amines. umn.edu The use of chiral catalysts or auxiliaries can control the stereochemistry of the addition.

For the synthesis of this compound, a strategy involving the addition of an ethyl nucleophile to a chiral imine derived from a glyoxal (B1671930) equivalent could be envisioned. Alternatively, the addition of a cyanide nucleophile to an imine, followed by reduction, would provide the target amine. The diastereoselectivity of these additions is often influenced by the steric and electronic properties of the imine and the nucleophile. nih.gov

Remote and α-C-H Functionalization of Amines

Direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis. acs.org While remote C-H functionalization often relies on directing groups to achieve selectivity miamioh.edursc.orgrsc.org, α-C-H functionalization of amines provides a direct route to more complex amine structures. nih.govnih.govrsc.orgnih.govchemrxiv.orgresearchgate.netresearchgate.net

Recent advances have enabled the α-functionalization of primary amines through the in situ generation of ketimine intermediates. rsc.orgchemrxiv.orgresearchgate.netresearchgate.net This allows for the addition of various carbon-centered nucleophiles to create a quaternary center at the α-position. This strategy could potentially be applied to a simpler amine precursor to introduce the ethoxy(oxan-4-yl)methyl group. The development of stereoselective C-H amination reactions is an active area of research, with metal complexes of rhodium, copper, and palladium showing promise. bohrium.com The challenge lies in controlling both the regio- and stereoselectivity of the C-H amination process. rsc.orgacs.org

Stereocontrolled Tetrahydropyran (B127337) Ring Formation

The tetrahydropyran (THP) ring is a common motif in many natural products. uva.es The stereocontrolled synthesis of substituted THPs is therefore a well-developed area of organic synthesis. acs.orgrsc.orgorganic-chemistry.orgdatapdf.comrsc.org Methods for the stereoselective synthesis of polysubstituted tetrahydropyrans often involve cyclization reactions of acyclic precursors. uva.es

Common strategies for stereocontrolled THP ring formation include:

Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can lead to the formation of tetrahydropyran-4-ols with high cis-selectivity. organic-chemistry.org

Intramolecular Williamson Ether Synthesis: This classic method involves the cyclization of a halo-alcohol.

Oxy-Michael Addition: Intramolecular conjugate addition of an alcohol to an α,β-unsaturated ketone or ester can form the THP ring.

Ring-Closing Metathesis (RCM): RCM of a diene followed by reduction provides a versatile route to substituted THPs.

Domino Reactions: Multi-component reactions that form several bonds in one pot can provide rapid access to complex THP structures. For example, a domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization has been developed for the stereoselective synthesis of substituted tetrahydropyrans. acs.org

The specific substitution pattern on the acyclic precursor will dictate the stereochemical outcome of the cyclization. For the synthesis of the oxan-4-yl moiety in the target molecule, a symmetrical precursor could be employed to avoid issues of regioselectivity during cyclization.

| Method | Key Features | Stereocontrol |

| Prins Cyclization | Acid-catalyzed cyclization of homoallylic alcohols and aldehydes. organic-chemistry.orgnih.gov | Often provides high cis-selectivity. organic-chemistry.org |

| Intramolecular Williamson Ether Synthesis | Cyclization of a halo-alcohol. | Dependent on the stereochemistry of the starting material. |

| Oxy-Michael Addition | Intramolecular conjugate addition. | Can be highly stereoselective. |

| Ring-Closing Metathesis | Cyclization of a diene. | Versatile for a range of substitution patterns. |

| Domino Reactions | Multi-component, one-pot synthesis. | Can provide excellent stereocontrol. acs.org |

Intramolecular Oxa-Michael Additions

The intramolecular oxa-Michael addition is a powerful and direct method for the formation of cyclic ethers, including the tetrahydropyran (oxane) ring system. acs.orgamanote.com This reaction involves the conjugate addition of an internal alcohol nucleophile to an α,β-unsaturated carbonyl system. For the synthesis of precursors to this compound, this strategy would typically involve a δ-hydroxy-α,β-unsaturated ester, ketone, or similar Michael acceptor.

The key transformation is the 6-endo-trig cyclization, which can be promoted by various catalysts. nih.gov Both Brønsted and Lewis acids are effective, with Brønsted acids often showing higher efficiency. semanticscholar.org For instance, catalysts like trifluoromethanesulfonic acid (TfOH) can facilitate these reactions under solvent-free microwave irradiation conditions, offering an environmentally benign and rapid synthetic route. semanticscholar.org

More advanced catalytic systems have been developed to overcome challenges such as the relatively low nucleophilicity of alcohols and potential side reactions like dehydration or retro-aldol fragmentation. acs.orgnih.gov Palladium complexes, such as Pd(MeCN)₄₂, have been shown to catalyze these additions under kinetic control, leading to highly substituted tetrahydropyranones with excellent diastereoselectivity. nih.gov Furthermore, bifunctional organocatalysts, like iminophosphoranes (BIMP), have emerged as highly efficient promoters for enantioselective oxa-Michael additions, even with less reactive Michael acceptors, achieving high yields and enantiomeric ratios. acs.org These organocatalytic approaches are particularly valuable as they avoid the use of metals and can be applied to a broad range of substrates, including those sensitive to acid. acs.orgorganic-chemistry.org

A generalized scheme for this approach is presented below:

Table 1: Key Features of Intramolecular Oxa-Michael Additions

| Feature | Description | Relevant Catalysts |

|---|---|---|

| Reaction Type | 6-endo-trig cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound. | Brønsted acids (TfOH), Lewis acids (Al(ClO₄)₃), Palladium complexes, Organocatalysts (iminophosphoranes, primary-secondary diamines). nih.govsemanticscholar.orgacs.org |

| Advantages | Direct formation of the oxane ring; high potential for stereocontrol. | Can be performed under mild, metal-free, or microwave-assisted conditions. acs.orgsemanticscholar.org |

| Challenges | Lower nucleophilicity of alcohols compared to other heteroatoms; potential for side reactions. acs.org | Racemization via retro-Michael reaction can occur in the presence of a base. acs.org |

Prins Cyclization and Related Oxy-Cyclizations

The Prins cyclization and its variants represent one of the most powerful and widely used strategies for the stereoselective synthesis of substituted tetrahydropyrans. beilstein-journals.orgnih.gov The classic Prins reaction involves the electrophilic addition of an aldehyde to a homoallylic alcohol, generating an oxocarbenium ion intermediate that is subsequently trapped by an intramolecular π-nucleophile (the alkene). researchgate.netrawdatalibrary.net This process is typically catalyzed by a Lewis or Brønsted acid. abo.fi

This methodology allows for the construction of the tetrahydropyran skeleton with various substituents, making it highly adaptable for synthesizing analogues of the target molecule. beilstein-journals.org The stereochemical outcome of the Prins cyclization is often highly predictable, proceeding through a chair-like transition state to yield specific diastereomers. nih.gov However, a significant challenge in some Prins cyclizations is the potential for racemization through a competing oxonia-Cope rearrangement, particularly with certain substrates and under specific Lewis acid conditions. nih.govbeilstein-journals.org

Numerous variations of the Prins cyclization have been developed to enhance its scope and efficiency. These include:

Mukaiyama Aldol–Prins (MAP) Cascade: This approach involves an initial Mukaiyama aldol reaction followed by a Prins-type cyclization, which helps to avoid side reactions by introducing a nucleophile that traps the reactive oxocarbenium ion. beilstein-journals.orgnih.gov

Prins-Pinacol Cascade: This tandem sequence can lead to the formation of complex polycyclic systems.

Intramolecular Sakurai Cyclization (IMSC): This related oxy-cyclization uses allylsilanes to trap the oxocarbenium ion, providing an efficient route to a variety of tetrahydropyran derivatives. beilstein-journals.org

The versatility of the Prins reaction makes it a cornerstone in the synthesis of natural products containing the tetrahydropyran motif. beilstein-journals.orgcapes.gov.br

Table 2: Comparison of Prins and Related Cyclization Strategies

| Strategy | Mechanism | Key Features |

|---|---|---|

| Classic Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol and an aldehyde. nih.gov | Powerful for stereoselective synthesis of THPs; risk of oxonia-Cope rearrangement. beilstein-journals.orgnih.gov |

| Mukaiyama Aldol–Prins (MAP) | Cascade reaction involving Mukaiyama aldol and Prins cyclization. beilstein-journals.org | Avoids certain side reactions by trapping the oxocarbenium ion with a nucleophile. nih.gov |

| Intramolecular Sakurai Cyclization | Trapping of an oxocarbenium ion by an intramolecular allylsilane. beilstein-journals.org | Efficient route to diverse THP derivatives. beilstein-journals.org |

Organocatalytic and Transition Metal-Mediated Cycloadditions

Cycloaddition reactions offer a highly atom-economical approach to constructing cyclic systems, often generating significant molecular complexity in a single step. Both organocatalysis and transition metal catalysis have been extensively applied to the synthesis of tetrahydropyrans via cycloaddition pathways. rsc.orgresearchgate.net

Organocatalytic Cycloadditions: Asymmetric organocatalysis has seen remarkable growth, providing powerful metal-free methods for synthesizing enantiopure tetrahydropyrans. rsc.orgresearchgate.net These reactions often proceed through domino or cascade sequences. For example, a domino Michael addition/acetalization process catalyzed by a chiral diphenylprolinol derivative can form polysubstituted tetrahydropyrans from aldehydes and nitroolefins with excellent enantioselectivity, creating four contiguous stereocenters in one step. nih.govacs.org Other organocatalytic strategies include:

[4+2] Cycloadditions (Hetero-Diels-Alder): Chiral amines or Brønsted acids can catalyze the reaction between Danishefsky-type dienes and aldehydes to afford dihydropyran intermediates, which can be readily converted to the saturated oxane ring.

[2+2] Cycloadditions: Chiral phosphoric acids have been used to catalyze the asymmetric [2+2] cycloaddition of alkynes with quinones, producing functionalized cyclobutenes that can serve as precursors to more complex heterocyclic systems. researchgate.net

Transition Metal-Mediated Cycloadditions: Transition metals are highly effective catalysts for a variety of cycloaddition reactions. youtube.comyoutube.com For the synthesis of tetrahydropyrans, methods include:

Metal-Assisted [4+2] Cycloadditions: Lewis acidic transition metal complexes can catalyze hetero-Diels-Alder reactions with high levels of stereocontrol.

Dipolar Cycloadditions: Highly substituted tetrahydropyrans can be prepared through the Lewis acid-catalyzed reaction of a donor-acceptor cyclobutane (B1203170) (where the donor is a metal-alkyne complex) with an aldehyde. nih.gov

Palladium-Catalyzed Cyclizations: Palladium catalysts can mediate various cyclization reactions, including intramolecular additions to alkenes or alkynes, to form the tetrahydropyran ring. mdpi.com

These cycloaddition strategies provide rapid access to the core oxane ring of this compound, often with a high degree of control over stereochemistry. researchgate.net

Convergent and Divergent Synthetic Pathways for Ethoxy-Substituted Amine-Oxane Systems

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. wikipedia.orgnumberanalytics.com For this compound, a convergent strategy would entail:

Fragment 1 Synthesis: Preparation of a functionalized oxane ring, for example, oxan-4-one or a related derivative with a suitable handle for coupling.

Fragment 2 Synthesis: Preparation of the ethoxy-amine side chain, such as a lithiated or Grignard reagent derived from an ethoxyacetonitrile or a related precursor.

Fragment Coupling: Combining the two fragments to form the final carbon skeleton, followed by any necessary functional group manipulations to yield the target amine.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is systematically modified to produce a library of structurally related compounds. wikipedia.orgbeilstein-journals.org This strategy is ideal for exploring structure-activity relationships by creating a range of analogues. Starting from a key intermediate, such as 2-(oxan-4-yl)acetaldehyde or a protected version of the target amine, a divergent approach could involve:

Varying the Ether Group: Reaction with different alcohols or alkylating agents to introduce groups other than ethoxy.

Modifying the Amine: Alkylation, acylation, or other modifications of the primary amine to generate secondary or tertiary amines, amides, etc.

Altering the Oxane Ring: Using different starting materials to produce analogues with substitutions on the tetrahydropyran ring.

By changing reaction conditions, catalysts, or reagents, divergent strategies enable access to distinct molecular architectures from a single precursor. beilstein-journals.org

Development of One-Pot and Cascade Reactions

To improve synthetic efficiency, reduce waste, and simplify purification processes, modern organic synthesis increasingly relies on one-pot and cascade (or domino) reactions. nih.gov These strategies involve conducting multiple reaction steps in a single reaction vessel without isolating intermediates. rsc.orgrsc.org

For the synthesis of ethoxy-substituted amine-oxane systems, several of the previously discussed methodologies can be integrated into one-pot procedures. hhu.de

Cascade Cyclizations: As seen with the organocatalytic domino Michael/acetalization and the Mukaiyama aldol-Prins cascade, the formation of the oxane ring and the introduction of multiple stereocenters can be achieved in a single, uninterrupted sequence. beilstein-journals.orgnih.gov

Multi-component Reactions (MCRs): An MCR could potentially assemble the core structure by combining three or more starting materials in one pot. For example, a reaction involving a homoallylic alcohol, an aldehyde, and a source of the ethoxy-amine moiety could be envisioned.

Sequentially-Catalyzed Reactions: One-pot procedures can utilize multiple catalysts that operate under compatible conditions. For instance, a transition metal-catalyzed cross-coupling to form a key C-C bond could be followed by an acid-catalyzed cyclization to form the oxane ring, all within the same pot. mdpi.comhhu.de

The development of such cascade reactions is crucial for the efficient and "green" synthesis of complex heterocyclic molecules, allowing for the rapid construction of molecular libraries for various applications. rsc.orgrsc.org

Mechanistic Investigations and Reaction Pathways of Relevance to 2 Ethoxy 2 Oxan 4 Yl Ethan 1 Amine Synthesis

Elucidation of Stereoselectivity-Governing Factors in Amine Formation

The stereochemical outcome of amine synthesis is a critical aspect, particularly when chiral centers are present, as is the case in many biologically active molecules. The formation of the amine group in derivatives of oxane, a saturated cyclic ether, is influenced by several factors that dictate the stereoselectivity of the reaction.

In transition metal-catalyzed reactions, the choice of metal and ligands is paramount in controlling stereoselectivity. For instance, in palladium-catalyzed amination reactions, the ligand's steric and electronic properties can direct the approach of the amine to the metal center, thereby influencing the stereochemical outcome. acs.orgacs.org The coordination of the substrate to the catalyst can create a chiral environment that favors the formation of one stereoisomer over another.

In the context of synthesizing molecules with structural similarities to 2-Ethoxy-2-(oxan-4-yl)ethan-1-amine, the stereoselective synthesis of related compounds like (Z)-2-oxyenamides highlights the importance of reaction conditions and substrate structure. researchgate.net Mechanistic and theoretical studies have provided a rationale for the observed stereoselectivities in these syntheses, emphasizing the role of enolate geometry and subsequent electrophilic attack. researchgate.net

Furthermore, the inherent ring strain and conformational preferences of the oxetane (B1205548) ring, a four-membered cyclic ether, can influence the stereochemical course of reactions. acs.org The puckered conformation of substituted oxetanes can create steric hindrance that directs incoming reagents to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed amine center. acs.org

Table 1: Factors Influencing Stereoselectivity in Amine Synthesis

| Factor | Description |

| Metal Catalyst | The nature of the transition metal (e.g., Pd, Rh, Ag) plays a crucial role in determining the reaction pathway and stereochemical outcome. acs.orgwisc.edu |

| Ligand Identity | The steric and electronic properties of ligands coordinated to the metal center can create a chiral environment, influencing the stereoselectivity of the amination reaction. wisc.edu |

| Substrate Structure | The presence of directing groups or inherent conformational biases in the substrate, such as the puckering of an oxetane ring, can favor the formation of a specific stereoisomer. acs.org |

| Reaction Conditions | Parameters such as temperature, solvent, and the nature of the base can affect the transition state energies and, consequently, the stereochemical outcome. |

| Nature of the Aminating Agent | The choice of the nitrogen source can influence the mechanism and stereoselectivity of the C-N bond formation. acs.org |

Understanding Reaction Intermediates (e.g., Iminium Ions, Radicals, Carbocations)

Iminium ions are key electrophilic intermediates in many amine synthesis pathways. They can be generated from the oxidation of tertiary amines or through the reaction of secondary amines with carbonyl compounds. beilstein-journals.org Visible light photoredox catalysis has emerged as a powerful tool for generating amine radical cations, which can then be converted to iminium ions. beilstein-journals.org These iminium ions are susceptible to nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.orgmdpi.com

Radical intermediates also play a significant role in amine synthesis. Carbon-centered radicals can add to iminium ions and other C=N double bonds, providing a route to functionalized amines. mdpi.comnih.govresearchgate.net The high reactivity of these radical additions is often coupled with high regioselectivity due to the strong interaction between the radical's singly occupied molecular orbital (SOMO) and the cation's lowest unoccupied molecular orbital (LUMO). mdpi.comnih.gov Photoredox catalysis and electrochemical methods are common ways to generate these radical species. mdpi.comnih.gov

Carbocations , while less common as direct precursors to the amine group itself, can be involved in rearrangements or as intermediates in reactions leading to the carbon skeleton of the target amine. For instance, the opening of a strained ring, such as an aziridine, can generate a carbocationic species that can be trapped by a nucleophile. wisc.edu

Table 2: Common Reaction Intermediates in Amine Synthesis

| Intermediate | Generation Method | Subsequent Reactivity |

| Iminium Ion | Oxidation of tertiary amines, reaction of secondary amines with carbonyls, from amine radical cations. beilstein-journals.org | Nucleophilic attack to form C-C, C-N, C-O, or C-P bonds. beilstein-journals.org |

| Radical | Photoredox catalysis, electrochemical methods, homolytic bond cleavage. mdpi.comnih.gov | Addition to C=X double bonds (e.g., iminium ions), radical-radical coupling. mdpi.comresearchgate.net |

| Carbocation | Ring-opening of strained heterocycles, solvolysis of suitable precursors. wisc.edu | Nucleophilic attack, rearrangement. |

Catalytic Cycle Analysis in Metal-Mediated Transformations

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, and understanding the catalytic cycle is essential for optimizing reaction conditions and expanding the scope of the transformation. The synthesis of amines often relies on metal-mediated processes, such as the Buchwald-Hartwig amination.

A typical catalytic cycle for a metal-mediated C-N bond formation, for example, using a palladium catalyst, involves several key steps: acs.orgresearchgate.net

Oxidative Addition: The active catalyst, often a Pd(0) species, undergoes oxidative addition to an aryl or alkyl halide (or triflate), forming a Pd(II) intermediate.

Ligand Exchange/Amine Coordination: The amine reactant coordinates to the Pd(II) center.

Deprotonation: A base removes a proton from the coordinated amine, forming a Pd(II)-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II)-amido complex, regenerating the Pd(0) catalyst and releasing the aminated product.

The efficiency of each step in the catalytic cycle can be influenced by the choice of metal, ligands, base, and solvent. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the reductive elimination step, which is often the rate-limiting step in the cycle. researchgate.net

In some cases, the catalytic cycle may involve higher oxidation state intermediates. For example, some copper-catalyzed aminations are proposed to proceed through a Cu(III)-amido intermediate. acs.org Similarly, nickel-catalyzed aminations often follow a M(0)/M(II) redox cycle, analogous to palladium catalysis, but can offer advantages in terms of cost and reactivity with certain substrates. researchgate.net

Role of Non-Covalent Interactions and Solvent Effects on Reaction Outcomes

Non-covalent interactions, though weaker than covalent bonds, play a significant and often decisive role in chemical reactions. wikipedia.org These interactions, which include hydrogen bonding, van der Waals forces, and π-effects, can influence the stability of reactants, transition states, and products, thereby affecting reaction rates and selectivity. wikipedia.org

Hydrogen bonding is a particularly important non-covalent interaction in amine synthesis. libretexts.org The ability of amines to act as both hydrogen bond donors and acceptors allows for the formation of intermolecular and intramolecular hydrogen bonds. rsc.orgrsc.org These interactions can pre-organize reactants for a reaction, stabilize transition states, and influence the conformational preferences of molecules. rsc.orgrsc.org For example, the formation of dimers through hydrogen bonding has been shown to influence the course of macrocyclization reactions involving amines. rsc.org

Solvent effects are also critical in determining reaction outcomes. The polarity, proticity, and coordinating ability of the solvent can influence the solubility of reactants, the stability of charged intermediates, and the rates of individual steps in a reaction mechanism. For instance, polar solvents can stabilize charged intermediates like iminium ions and carbocations, potentially accelerating reactions that proceed through these species. In contrast, non-polar solvents may favor reactions that proceed through neutral, non-polar transition states.

The choice of solvent can also impact the effectiveness of non-covalent interactions. For example, a solvent that is a strong hydrogen bond donor or acceptor can compete with intermolecular or intramolecular hydrogen bonding within the reacting system, potentially altering the reaction pathway or stereoselectivity.

Advanced Analytical and Spectroscopic Characterization for Structural and Stereochemical Assignment

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of 2-Ethoxy-2-(oxan-4-yl)ethan-1-amine. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its molecular formula.

Detailed Research Findings:

For this compound, with a molecular formula of C9H19NO2, the expected exact mass can be calculated. The monoisotopic mass of this compound is 173.1416 g/mol . In a typical HRMS experiment, the compound is ionized, often using electrospray ionization (ESI) to form the protonated molecule [M+H]+. The experimentally measured m/z value for this ion would be compared to the calculated theoretical value. A small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct molecular formula.

While a specific HRMS dataset for this exact compound is not publicly available, the analysis of a closely related compound, 2-ethoxy-2-(oxan-4-yl)ethanol, shows predicted collision cross section values for various adducts, which is a parameter related to the ion's shape and is determined by ion mobility mass spectrometry. For the [M+H]+ adduct of this alcohol, the predicted m/z is 175.13288. researchgate.net This type of data, when obtained experimentally, is crucial for confirming the molecular weight and formula of the target amine.

Table 1: Theoretical Mass Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]+ | C9H20NO2+ | 174.1489 |

Note: The data in this table is theoretical and serves as a reference for expected HRMS results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. A combination of one-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC) NMR experiments is employed for a comprehensive analysis.

Detailed Research Findings:

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the protons on the oxane ring, the methine proton adjacent to the ether and amine groups, and the methylene (B1212753) protons of the aminoethyl group. The diastereotopic protons of the methylene group adjacent to the chiral center would likely appear as a complex multiplet.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships, confirming the connectivity within the ethoxy group and the oxane ring, and between the methine proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, providing crucial information for establishing the connectivity between the ethoxy group, the ethanamine moiety, and the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which is valuable for determining the relative stereochemistry of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH3 (ethoxy) | 1.1 - 1.3 | Triplet |

| CH2 (ethoxy) | 3.4 - 3.6 | Quartet |

| CH (chiral center) | 3.2 - 3.5 | Multiplet |

| CH2 (amine) | 2.7 - 3.0 | Multiplet |

| CH (oxane, C4) | 1.5 - 1.8 | Multiplet |

| CH2 (oxane, C3, C5) | 1.2 - 1.6 | Multiplet |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH3 (ethoxy) | 14 - 16 |

| CH2 (ethoxy) | 63 - 66 |

| CH (chiral center) | 78 - 82 |

| CH2 (amine) | 45 - 49 |

| CH (oxane, C4) | 38 - 42 |

| CH2 (oxane, C3, C5) | 28 - 32 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess (e.e.), a critical parameter for any chiral compound.

Detailed Research Findings:

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating the enantiomers of this compound. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral amines. nih.gov The mobile phase composition, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. nih.gov The addition of acidic or basic additives to the mobile phase can sometimes improve the resolution for basic compounds like amines. nih.gov

Gas Chromatography (GC): Chiral GC can also be employed for the enantiomeric separation of volatile amines. Often, derivatization of the amine with a suitable achiral reagent is necessary to improve its volatility and chromatographic behavior. researchgate.netsigmaaldrich.com For example, primary amines can be derivatized to form N-acyl or N-alkyl derivatives. researchgate.net The separation is then carried out on a column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. wiley.com The enantiomeric excess is determined by comparing the peak areas of the two enantiomers.

Table 4: General Conditions for Chiral Separation of Primary Amines

| Technique | Chiral Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Derivatization |

|---|---|---|---|

| HPLC | Cellulose or Amylose-based CSP | Hexane/Isopropanol | Often not required |

X-ray Crystallography for Definitive Structure and Absolute Configuration

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. chemicalbook.com This technique requires a single, well-ordered crystal of the compound.

Detailed Research Findings:

To date, a crystal structure for this compound has not been reported in the public domain. The process would involve growing a suitable single crystal of the compound, which can be a challenging step. chemicalbook.com Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule. This model reveals the precise bond lengths, bond angles, and torsional angles within the molecule.

For a chiral molecule like this compound, if a suitable crystal of a single enantiomer is analyzed, anomalous dispersion effects can be used to determine its absolute configuration (i.e., whether it is the R or S enantiomer). This is often achieved by using a copper X-ray source. bas.bg In the absence of a crystal structure for the target compound, analysis of structurally related molecules with a tetrahydropyran (B127337) moiety can provide insights into expected bond lengths and angles.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-ethoxy-2-(oxan-4-yl)ethanol |

| Ethylamine (B1201723) |

| R-enantiomer |

Computational Chemistry and Theoretical Studies on 2 Ethoxy 2 Oxan 4 Yl Ethan 1 Amine Analogues

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-Ethoxy-2-(oxan-4-yl)ethan-1-amine analogues. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its structure, stability, and reactivity.

For a molecule with multiple rotatable bonds and a flexible ring system like this compound, DFT calculations can identify various low-energy conformations. By mapping the potential energy surface, researchers can determine the most stable three-dimensional arrangement of the atoms. This includes the preferred orientation of the ethoxy group relative to the oxane ring and the amine substituent, as well as the favored chair conformation of the oxane ring itself.

Key electronic properties derived from these calculations include:

Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen of the amine and the oxygen of the ether and oxane groups would be identified as key nucleophilic sites.

Table 1: Illustrative DFT-Calculated Properties for a this compound Analogue This table presents hypothetical data for illustrative purposes, as specific computational studies on this exact compound are not publicly available.

| Calculated Property | Illustrative Value | Significance |

| Total Energy | -X Hartrees | Indicates the relative stability of a given conformation. |

| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | +1.2 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule. |

| Partial Charge on Amine N | -0.45 e | Highlights the nucleophilic character of the amine group. |

| Partial Charge on Ether O | -0.38 e | Shows the electron-rich nature of the ether linkage. |

Transition State Modeling for Reaction Mechanism Validation and Prediction

Understanding how a molecule like this compound is formed requires a detailed knowledge of the reaction mechanism. Transition state (TS) modeling is a computational technique used to locate the highest energy point along a reaction coordinate, known as the transition state structure. The energy of this TS determines the activation energy of the reaction, which is a key factor controlling the reaction rate. researchgate.net

For the synthesis of analogues of this compound, TS modeling can be applied to:

Validate Proposed Mechanisms: For instance, if the ether linkage is formed via a Williamson ether synthesis or a reductive etherification, computational modeling can determine the transition state structures and activation energies for each proposed step. The calculated energy barriers can be compared with experimental kinetic data to validate the most plausible pathway.

Predict Reaction Feasibility: Before attempting a novel synthetic route in the laboratory, TS calculations can predict whether the reaction is likely to proceed under reasonable conditions. High calculated activation energies might suggest that the reaction will be impractically slow or require harsh conditions.

Elucidate the Role of Catalysts: Computational models can include catalyst molecules to understand how they lower the activation energy. For example, in a reductive amination to form the amine group, modeling can show how a metal catalyst or an acid catalyst interacts with the substrates at the transition state to facilitate the reaction.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations are excellent for finding stationary points on the potential energy surface (like stable conformers and transition states), they provide a static picture. Molecular Dynamics (MD) simulations, in contrast, provide a dynamic view by simulating the motion of atoms over time based on classical mechanics. researchgate.net

For a flexible molecule like this compound, MD simulations are invaluable for exploring its complete conformational landscape. chemrxiv.org An MD simulation can reveal:

The relative populations of different conformers in solution at a given temperature.

The rates of interconversion between different conformations, such as the chair-flip of the oxane ring or rotation around the C-O and C-C single bonds.

The role of solvent in stabilizing certain conformations through explicit interactions like hydrogen bonding.

This dynamic information is crucial because the biological activity or reactivity of a molecule often depends on its ability to adopt a specific "active" conformation. MD simulations can identify these key conformations and determine how much of the time the molecule spends in that state. nih.gov

Table 2: Hypothetical Conformational Analysis of a this compound Analogue from MD Simulations This table presents a simplified, illustrative output from a hypothetical MD simulation.

| Conformer Description | Key Dihedral Angle(s) | Relative Population (%) | Average Lifetime (ps) |

| Global Minimum (Chair, anti) | C-C-O-C ≈ 180° | 65% | 520 |

| Local Minimum 1 (Chair, gauche) | C-C-O-C ≈ 60° | 25% | 150 |

| Local Minimum 2 (Boat, anti) | C-C-O-C ≈ 180° | 5% | 30 |

| Other States | Various | 5% | < 20 |

In Silico Design of Novel Catalysts and Reagents for Amine and Ether Synthesis

The principles of computational chemistry are increasingly being applied to the in silico design of new catalysts and reagents, a process that can dramatically reduce the time and cost of experimental discovery. researchgate.net For the synthesis of this compound analogues, this approach can be used to develop improved methods for forming the key amine and ether functional groups.

The general workflow for in silico catalyst design involves several steps:

Library Generation: A large virtual library of potential catalysts is created. For example, for an amine synthesis, this could involve different metal centers (e.g., Pd, Rh, Ir) and a wide variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. For ether synthesis, catalysts for reactions like the Ullmann ether formation can be explored. researchgate.netmdpi.com

Computational Screening: High-throughput computational methods are used to predict the performance of each catalyst in the library. This often involves calculating descriptors that correlate with catalytic activity and selectivity, such as the energy of the rate-determining transition state.

Prioritization: The most promising candidates identified from the screening are then subjected to more rigorous and computationally expensive calculations to refine the predictions.

Experimental Validation: Only the top-ranked catalysts are synthesized and tested in the lab, focusing experimental efforts where they are most likely to succeed.

This approach has been successfully used to discover catalysts for a range of transformations, and its application to the synthesis of complex amines and ethers holds significant promise for developing more efficient and selective routes. nih.govrsc.org

Synthetic Applications and Utility of 2 Ethoxy 2 Oxan 4 Yl Ethan 1 Amine As a Versatile Synthetic Block

Role as a Chiral Building Block for Advanced Molecular Constructs

Chiral primary amines are highly valued as versatile building blocks for synthesizing amine-containing pharmaceuticals and natural products. rsc.org 2-Ethoxy-2-(oxan-4-yl)ethan-1-amine serves as an excellent example of such a building block, providing a scaffold that can be elaborated into more complex and advanced molecular architectures. The tetrahydropyran (B127337) ring is a key structural feature in numerous medicinally important molecules, including potent anticancer agents. guidechem.comnih.gov

The utility of this compound lies in its ability to introduce a specific, conformationally restrained, and polar structural element. In drug design, replacing a more lipophilic carbocycle like cyclohexane (B81311) with a tetrahydropyran ring can be a strategic move to improve pharmacokinetic properties, such as absorption and distribution, by reducing lipophilicity and potentially adding a beneficial hydrogen-bonding interaction. pharmablock.com The primary amine group on the side chain is readily available for standard synthetic transformations, such as amide bond formation, reductive amination, or alkylation, allowing for its incorporation into a larger molecular framework. This makes it a key component for constructing novel therapeutic agents where the THP moiety can occupy a specific binding pocket in a target protein.

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds for high-throughput screening. nih.gov The structure of this compound is well-suited for its use as a central scaffold in the generation of focused chemical libraries. The primary amine serves as a crucial attachment point or a point of diversification.

In a typical library synthesis, the amine can be acylated with a diverse set of carboxylic acids, sulfonylated with various sulfonyl chlorides, or used in reductive amination with a library of aldehydes or ketones. griffith.edu.au Each of these reactions would yield a different product, and by using a large set of reactants, a library containing thousands of unique compounds based on the 2-ethoxy-2-(oxan-4-yl)ethanamine scaffold can be generated. This approach allows for the systematic exploration of the chemical space around this privileged scaffold to identify molecules with high affinity and selectivity for a particular biological target.

Precursor to Complex Heterocyclic Systems

The primary amine functionality of this compound makes it a versatile precursor for the synthesis of various complex heterocyclic systems. Heterocycles are core structures in a vast number of pharmaceuticals. The amine can act as a nucleophile in reactions designed to construct rings.

For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a substituted pyrimidine (B1678525) or dihydropyrimidine (B8664642) ring. Similarly, reaction with a 1,4-dicarbonyl compound, such as succinaldehyde, would yield a substituted pyrrole (B145914) via the Paal-Knorr synthesis. Treatment with α-halo ketones followed by intramolecular cyclization could produce piperazinones or other nitrogen-containing heterocycles. The ability to use this building block to construct such a wide array of heterocyclic structures underscores its value in synthetic and medicinal chemistry programs. researchgate.net

Development of Chiral Ligands and Organocatalysts

Asymmetric catalysis using small organic molecules, or organocatalysis, has become a major pillar of modern synthetic chemistry. Chiral primary amines, in particular, have emerged as powerful and versatile catalysts for a wide range of enantioselective transformations. rsc.orgrsc.org These catalysts often operate through the formation of transient nucleophilic enamines or electrophilic iminium ions.

This compound possesses the key structural features required for an effective chiral primary amine organocatalyst. The primary amine can condense with aldehydes or ketones to initiate the catalytic cycle, while the adjacent chiral center, influenced by the bulky and conformationally defined tetrahydropyran ring, can effectively control the stereochemical outcome of the reaction. mdpi.comresearchgate.net Such a catalyst could potentially be employed in a variety of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. Its development would represent a valuable addition to the toolkit of organocatalysts available to synthetic chemists for the construction of enantiomerically pure molecules. nih.gov

Outlook and Future Research Trajectories in Ethoxy Oxanyl Ethan Amine Chemistry

Advancements in Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. mdpi.com For the synthesis of amines, this translates to the development of methods that minimize waste, reduce energy consumption, and utilize renewable resources and less hazardous reagents. rsc.orgrsc.org

Key areas of advancement include:

Biocatalysis : The use of enzymes or whole-cell systems offers a highly selective and environmentally benign approach to amine synthesis. mdpi.comacs.org Biocatalysis can be employed for various transformations, including reductive amination, to produce chiral amines with high enantiopurity. acs.org The development of robust enzymes that tolerate a wider range of substrates and reaction conditions is a major focus.

Catalytic Hydrogenation and Reductive Amination : Moving away from stoichiometric reducing agents, catalytic hydrogenation and reductive amination using molecular hydrogen or other green hydrogen sources are becoming more common. rsc.org These methods are atom-economical and generate water as the primary byproduct.

Use of Greener Solvents : The replacement of volatile and toxic organic solvents with greener alternatives like water, supercritical fluids, or deep eutectic solvents (DESs) is a critical aspect of sustainable synthesis. mdpi.com DESs, in particular, have shown promise as effective media for various organic reactions, including those for amine synthesis. mdpi.com

Renewable Feedstocks : Research is exploring the use of biomass-derived platform chemicals as starting materials for amine synthesis, further reducing the reliance on petrochemical sources. rsc.org

A comparative look at traditional versus greener approaches highlights the significant strides being made:

| Feature | Traditional Methods | Green/Sustainable Methods |

| Reagents | Often rely on stoichiometric and hazardous reagents (e.g., metal hydrides). | Utilize catalytic amounts of reagents, often with higher selectivity. acs.org |

| Solvents | Typically use volatile organic compounds (VOCs). | Employ water, supercritical fluids, or deep eutectic solvents. mdpi.com |

| Waste | Generate significant amounts of byproducts and waste. | Designed to be atom-economical, minimizing waste. rsc.org |

| Energy | May require harsh reaction conditions (high temperatures and pressures). | Often proceed under milder conditions, reducing energy consumption. |

Integration of Flow Chemistry and Continuous Processing for Scalability

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including scalability, safety, and process control. Flow chemistry, or continuous processing, offers elegant solutions to these issues. slideshare.netresearchgate.net

Key advantages of flow chemistry in amine synthesis include:

Enhanced Safety : The small reaction volumes within flow reactors minimize the risks associated with highly reactive intermediates or exothermic reactions. osti.gov

Precise Process Control : Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. osti.gov

Improved Scalability : Scaling up a flow process is typically achieved by running the system for longer periods or by numbering up (running multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor. anl.gov

Telescoped Reactions : Multi-step syntheses can be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates, which saves time and resources. flinders.edu.au

The application of flow chemistry has been successfully demonstrated for various amine syntheses and is a promising avenue for the large-scale production of compounds like 2-Ethoxy-2-(oxan-4-yl)ethan-1-amine. d-nb.inforsc.org

Expanding Substrate Scope and Functional Group Tolerance in Stereoselective Reactions

The ability to introduce a wide variety of functional groups and to control stereochemistry is paramount in modern synthetic chemistry, particularly for the synthesis of complex, biologically active molecules. acs.org

Future research will focus on:

Development of More Versatile Catalysts : Creating catalysts that are tolerant of a broader range of functional groups will allow for the synthesis of more complex and diverse amine structures. nih.gov This is particularly important for late-stage functionalization of drug candidates.

Enantioselective Methodologies : The development of new chiral catalysts and reagents for the stereoselective synthesis of amines is a major area of research. rsc.org This includes asymmetric hydrogenation, reductive amination, and hydroamination reactions.

Broader Substrate Compatibility : Research aims to expand the types of starting materials that can be used in amine synthesis, including less reactive or more complex substrates. researchgate.netacs.org This will provide greater flexibility in synthetic design.

The table below illustrates the importance of expanding substrate scope with examples of desirable transformations:

| Desired Transformation | Key Challenge | Potential Approach |

| Amination of sterically hindered ketones | Steric hindrance can prevent the catalyst from accessing the reaction center. | Development of less sterically demanding catalysts or use of enzymatic methods. |

| Selective amination in the presence of multiple reactive sites | Lack of chemoselectivity can lead to a mixture of products. | Designing highly selective catalysts or using protecting group strategies. |

| Asymmetric synthesis of quaternary amines | Creation of a chiral center at a fully substituted carbon is challenging. | Development of novel asymmetric catalysts and reaction methodologies. semanticscholar.org |

Development of Artificial Intelligence and Machine Learning for Synthetic Route Planning

Key applications in the context of amine synthesis include:

Retrosynthetic Analysis : AI algorithms can propose multiple synthetic pathways for a target molecule like this compound, helping chemists to identify the most efficient and cost-effective routes. frontiersin.org

Reaction Prediction : Machine learning models can predict the products and yields of unknown reactions, reducing the need for extensive experimental screening. rsc.org

Process Optimization : AI can be integrated with automated flow chemistry systems to rapidly optimize reaction conditions for maximum yield and purity in real-time. nih.govosti.gov

Predictive Modeling : Computational chemistry can be used to understand reaction mechanisms and predict the properties of different amines, guiding the design of new synthetic targets. researchgate.netnih.govnih.gov

Novel Functional Group Interconversions on Amine Centers

The primary amine group is a versatile functional handle that can be converted into a wide array of other functionalities. youtube.com Research in this area focuses on developing new and milder methods for these transformations, expanding the synthetic utility of amines like this compound. rsc.orgchemrxiv.orgthieme-connect.com

Future directions include:

C-H Functionalization : Direct functionalization of C-H bonds adjacent to the amine group offers a powerful and atom-economical way to introduce new substituents. rsc.org

Novel Protecting Group Strategies : The development of new protecting groups for amines that can be selectively removed under mild conditions is crucial for multi-step synthesis.

Interconversion to Other Nitrogen-Containing Groups : Exploring new methods to convert primary amines into other nitrogen-containing functional groups, such as amides, sulfonamides, and heterocycles, will broaden their synthetic applications. researchgate.netorganic-chemistry.org

Late-Stage Functionalization : Developing reactions that can selectively modify the amine group in the presence of other sensitive functional groups is essential for the late-stage diversification of complex molecules. semanticscholar.org

The following table lists some important functional group interconversions involving primary amines:

| Starting Group | Target Group | Reagents/Conditions |

| Primary Amine | Secondary Amine | Reductive amination with an aldehyde or ketone |

| Primary Amine | Tertiary Amine | Reductive amination with excess aldehyde/ketone or alkylation |

| Primary Amine | Amide | Acylation with an acid chloride, anhydride, or carboxylic acid |

| Primary Amine | Sulfonamide | Reaction with a sulfonyl chloride |

| Primary Amine | Isocyanate | Reaction with phosgene (B1210022) or a phosgene equivalent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.